molecular formula C15H21NO2S B12622533 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one CAS No. 918828-13-4

1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one

Cat. No.: B12622533
CAS No.: 918828-13-4
M. Wt: 279.4 g/mol
InChI Key: NKMGYVGNFITOMJ-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with an azepane ring at position 1 and a 4-hydroxyphenylthio group at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique structural features, which may influence pharmacokinetic properties, solubility, and biological activity .

Properties

CAS No.

918828-13-4

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

1-(azepan-1-yl)-3-(4-hydroxyphenyl)sulfanylpropan-1-one

InChI

InChI=1S/C15H21NO2S/c17-13-5-7-14(8-6-13)19-12-9-15(18)16-10-3-1-2-4-11-16/h5-8,17H,1-4,9-12H2

InChI Key

NKMGYVGNFITOMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CCSC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via nucleophilic substitution reactions.

    Introduction of the Sulfanyl Propanone Moiety: The final step involves the addition of the sulfanyl propanone group through thiol-ene reactions or other suitable methods.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to achieve the desired products.

Scientific Research Applications

1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, while the azepane ring provides structural stability. The sulfanyl propanone moiety can participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations, with data sourced from synthesis reports, spectral analyses, and bioactivity studies:

Compound Name Substituents (Position 1 / Position 3) Molecular Weight (g/mol) Key Properties/Activities Evidence Source
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one Azepan-1-yl / 4-hydroxyphenylthio ~307.4 (calculated) Flexible conformation, polar interactions
1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]propan-1-one 4-Chlorophenyl / pentafluorophenylthio 368.4 High lipophilicity (XLogP3 = 4.2)
1-[1,1′-Biphenyl]-4-yl-3-(4-fluorobenzenesulfonyl)propan-1-one Biphenyl-4-yl / 4-fluorobenzenesulfonyl 368.4 Strong electron-withdrawing sulfonyl group
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one 4-Methoxyphenyl / 3,4,5-trimethoxyphenyl 344.4 Antifungal activity (A. niger)
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one 2-Hydroxyphenyl / pyridin-4-yl 255.3 Genotoxicity concerns (Class III)
1-(Furan-2-yl)-3-(4-hydroxyphenyl)propan-1-one Furan-2-yl / 4-hydroxyphenyl 258.3 Photoredox applications

Key Structural and Functional Differences

Azepane vs. Aromatic Rings at Position 1 :

  • The azepane ring in the target compound provides enhanced solubility in polar solvents compared to fully aromatic substituents (e.g., biphenyl or chlorophenyl groups in ). This is attributed to the nitrogen atom's ability to form hydrogen bonds.
  • In contrast, compounds like 1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]propan-1-one exhibit higher lipophilicity (XLogP3 = 4.2) due to halogenated aryl groups, making them more suited for membrane penetration in drug design .

Sulfanyl vs. This contrasts with sulfonyl derivatives (e.g., ), which are more chemically inert but offer strong electron-withdrawing effects.

Biological Activity Trends: Antifungal Activity: 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one shows activity against Aspergillus niger due to methoxy groups enhancing membrane interaction .

Biological Activity

1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one, with the CAS number 918828-13-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one is C15H21NO2SC_{15}H_{21}NO_2S with a molecular weight of approximately 279.4 g/mol. The structure features an azepane ring and a sulfanyl group attached to a phenolic moiety, which may contribute to its biological activity.

PropertyValue
CAS Number918828-13-4
Molecular FormulaC15H21NO2S
Molecular Weight279.398 g/mol
LogP3.2149

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one exhibit significant anticancer properties. For instance, analogs have shown promising results as PARP-1 inhibitors, which play a crucial role in the repair of DNA damage in cancer cells. In particular, one study reported that a related compound demonstrated an IC50 value of 19.24 nM against PARP-1 and induced apoptosis in A549 lung cancer cells in a dose-dependent manner .

The mechanism by which this compound exerts its effects likely involves the inhibition of PARP enzymes, leading to increased levels of DNA damage and subsequent apoptosis in cancer cells. Flow cytometry analyses have shown that treatment with related compounds results in increased rates of apoptosis, as indicated by annexin V/PI staining .

Study on Antitumor Activity

In a recent experimental study, the effects of a structurally similar compound were evaluated on A549 lung cancer cells. The findings revealed:

  • IC50 Value: 1.95 µM for cell proliferation inhibition.
  • Apoptosis Induction: The compound significantly increased apoptosis rates at concentrations of 2, 4, and 8 µM.
  • Mechanistic Insights: Western blot analysis indicated upregulation of cleaved caspase-3, suggesting activation of apoptotic pathways .

Safety and Toxicity

The selectivity index (SI) for related compounds has been reported to be favorable, indicating low toxicity towards normal cells compared to cancerous cells. This suggests that derivatives of 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one may possess therapeutic potential with manageable side effects .

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